BenchChemオンラインストアへようこそ!

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

P2X3 antagonist purinergic receptor pain target

This heterocyclic building block features a pyridin-3-yl substituent and a hydroxyethyl group at the pyrrolidine 3-position, providing an intermediate lipophilicity profile (estimated LogP 1.0–1.8) that cannot be replicated by the pyridin-2-yl regioisomer or the des-ethanol analog. With an EC50 of approximately 340 nM at recombinant rat P2X3 receptors, it serves as a moderate-affinity tool for pain and sensory neuron research where partial target engagement is desired. The LAH-mediated synthetic route described in US-6211199-B1 supports enantiomerically enriched production for medicinal chemistry and SAR campaigns. Choose this compound when pyridine nitrogen meta-orientation and stereochemical control are critical for your study.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8331166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCC1(CCO)C2=CN=CC=C2
InChIInChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2
InChIKeyLEILLYZQHNCGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol – A Pyridine-Pyrrolidine Scaffold with a Hydroxyethyl Handle


2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol (CAS not widely indexed; molecular formula C11H16N2O, MW 192.26 g/mol) is a heterocyclic small molecule that integrates a pyridin-3-yl substituent and a hydroxyethyl group at the 3-position of a pyrrolidine ring . This architecture places the pyridine nitrogen at the meta position relative to the pyrrolidine attachment point, distinguishing it from the more common pyridin-2-yl regioisomer. The compound has been evaluated as an antagonist at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of approximately 340 nM in Xenopus oocytes [1]. A patent (US-9056832-B2) covering pyridine compounds and their uses cites derivatives within this structural class, indicating industrial interest in the scaffold for therapeutic applications [2].

Why 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol Cannot Be Replaced by a Generic Pyrrolidine-Pyridine Analog


Compounds in the pyridyl-pyrrolidine-ethanol class share a common core but differ critically in the pyridine nitrogen position (2-yl vs. 3-yl), the ethanol attachment point (C-3 vs. N-1 of pyrrolidine), and the oxidation state of the ethanol moiety (alcohol vs. ketone vs. acid). These seemingly minor structural variations translate into measurable differences in target binding affinity, calculated lipophilicity (LogP), and hydrogen-bonding capacity, which collectively affect biological selectivity, solubility, and formulation behavior . For example, the pyridin-2-yl regioisomer (CAS 178372-19-5) exhibits a LogP of ~1.02 , while the pyridin-3-yl des-ethanol analog (CAS 150281-46-2) has a LogP of ~2.29 ; the target compound's unique combination of pyridin-3-yl orientation and hydroxyethyl substitution is predicted to yield an intermediate lipophilicity profile that cannot be replicated by either analog alone. Generic substitution without empirical validation therefore risks altering target engagement, pharmacokinetic behavior, and experimental reproducibility.

Quantitative Differentiation Evidence for 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol vs. Closest Analogs


P2X3 Receptor Antagonist Potency: Pyridin-3-yl vs. Pyridin-2-yl Regioisomer Comparison

The target compound exhibits P2X3 antagonist activity with an EC50 of approximately 340 nM at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. In contrast, the pyridin-2-yl regioisomer (2-(3-(pyridin-2-yl)pyrrolidin-3-yl)ethanol, CAS 178372-19-5) shows an IC50 of 25 nM at rat recombinant P2X3 receptors expressed in CHO cells, as measured by FLIPR assay [2]. Although assay formats differ (oocyte electrophysiology vs. FLIPR calcium flux), the ~13.6-fold potency difference suggests that the pyridine nitrogen position is a critical determinant of P2X3 receptor engagement. Users seeking a less potent P2X3 tool compound—for example, to probe partial antagonism or to reduce target saturation in vivo—may prefer the pyridin-3-yl variant over the more potent pyridin-2-yl isomer.

P2X3 antagonist purinergic receptor pain target

Lipophilicity Differentiation: Calculated LogP Comparison Across Pyridyl-Pyrrolidine Analogs

The target compound's calculated LogP is predicted to fall between the pyridin-2-yl isomer (LogP = 1.02 ) and the des-ethanol pyridin-3-yl analog 3-(pyrrolidin-3-yl)pyridine (LogP = 2.29 ). The pyridin-3-yl orientation is inherently more lipophilic than the pyridin-2-yl orientation (ΔLogP ≈ +1.27 for the des-ethanol pair), while the hydroxyethyl group contributes hydrogen-bonding capacity that reduces LogP relative to the unsubstituted pyridin-3-yl pyrrolidine. This intermediate lipophilicity profile—estimated LogP in the range of 1.0–1.8 based on structural interpolation—may offer a balanced solubility-permeability profile advantageous for both in vitro assay compatibility (avoiding excessive non-specific binding) and oral bioavailability potential [1]. The des-pyridine analog 2-(pyrrolidin-3-yl)ethanol (CAS 931-44-2) has a LogP of approximately 0.31 , underscoring the pyridine ring's dominant contribution to overall lipophilicity.

LogP lipophilicity physicochemical property

Hydrogen Bond Donor Count as a Selectivity and Solubility Differentiator

The target compound possesses two hydrogen bond donors (HBD): the pyrrolidine NH and the terminal ethanol OH . This differentiates it from the des-ethanol analog 3-(pyrrolidin-3-yl)pyridine (CAS 150281-46-2), which has only one HBD (pyrrolidine NH only) . The additional HBD increases the compound's topological polar surface area (TPSA; predicted ~45 Ų vs. ~25 Ų for the des-ethanol analog) and enhances aqueous solubility through increased hydrogen-bonding capacity with water [1]. In receptor binding, the ethanol OH group can form additional hydrogen bonds within the binding pocket, potentially altering target selectivity profiles compared to analogs lacking this moiety . For procurement decisions, the two-HBD profile also affects chromatographic behavior (e.g., longer retention on normal-phase silica, greater compatibility with reverse-phase C18 purification) and salt formation characteristics.

hydrogen bonding drug-likeness solubility

Synthetic Accessibility and Scalability: Lithium Aluminum Hydride Reduction Route

The compound is synthesized via lithium aluminum hydride (LAH) reduction of (3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester in anhydrous THF, followed by aqueous workup and lyophilization, yielding approximately 4 g from 13 g of starting ester (approximately 40% yield based on reported quantities) . This synthetic route, disclosed in US Patent US-6211199-B1 [1], uses commercially available reagents and standard laboratory techniques. In contrast, the pyridin-2-yl isomer (CAS 178372-19-5) is commercially available from multiple vendors at 95–98% purity, suggesting a more mature supply chain. However, the patent-protected synthesis of the pyridin-3-yl variant allows for in-house preparation with control over stereochemistry (the 3-position is a chiral center), which may be critical for applications requiring enantiopure material. The two-step transformation from the ester precursor to the final alcohol is compatible with multi-gram scale and can potentially be adapted to catalytic hydrogenation for safer scale-up [2].

synthesis scale-up cost of goods

Recommended Application Scenarios for 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol Based on Differential Evidence


P2X3 Receptor Pharmacology: Tool Compound for Moderately Potent Antagonism

Based on its P2X3 antagonist activity (EC50 ≈ 340 nM [1]), this compound is suitable as a moderately potent tool for studying purinergic signaling in pain and sensory neuron models. Its lower potency relative to the pyridin-2-yl isomer (IC50 = 25 nM [2]) makes it useful in experiments where complete receptor blockade is undesirable, such as probing partial antagonism or establishing concentration-response relationships over a wider dynamic range. Researchers investigating P2X3 as a target for chronic cough, neuropathic pain, or bladder disorders may find this compound valuable for in vitro electrophysiology or calcium flux assays where a moderate-affinity ligand is preferred.

Structure-Activity Relationship (SAR) Studies: Pyridine Nitrogen Positional Scanning

The differentiated P2X3 potency between the pyridin-3-yl target compound and the pyridin-2-yl isomer (Δ ~13.6-fold [1][2]) supports its use as a key comparator in SAR campaigns exploring the impact of pyridine nitrogen orientation on target binding. Medicinal chemistry teams optimizing pyridyl-pyrrolidine leads for P2X3 or related purinergic receptors should include both regioisomers in their screening cascades to map the pharmacophore requirements for optimal potency and selectivity. The patent literature (US-9056832-B2 [3]) further indicates that this scaffold is of commercial interest for therapeutic development.

Physicochemical Profiling: Intermediate Lipophilicity Reference Standard

With an estimated LogP between 1.0 and 1.8—intermediate between the more polar pyridin-2-yl isomer (LogP = 1.02 ) and the more lipophilic des-ethanol analog (LogP = 2.29 )—this compound serves as a useful reference for calibrating in silico LogP prediction models and for studying the relationship between pyridine regioisomerism and chromatographic retention. Analytical chemistry groups developing HPLC methods for pyridyl-pyrrolidine libraries can use this compound to anchor retention time predictions across a lipophilicity gradient.

Custom Synthesis and In-House Scale-Up Programs

The documented synthetic route via LAH reduction (US Patent US-6211199-B1 ) provides a validated starting point for process chemistry teams seeking to prepare multi-gram quantities. The synthesis is suitable for producing enantiomerically enriched material via chiral resolution or asymmetric synthesis, supporting preclinical development programs. Organizations with internal medicinal chemistry capabilities may prefer this compound over the commercially saturated pyridin-2-yl isomer when patent-protected chemical space or stereochemical control is a priority.

Quote Request

Request a Quote for 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.